N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide
Description
Properties
IUPAC Name |
N'-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)20-10-8-14(9-11-20)12-18-16(21)17(22)19-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIUQVFWWFPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide typically involves the reaction of 1-isopropylpiperidine with phenyloxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxalamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxalamides
Scientific Research Applications
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, alteration of gene expression, and interaction with cellular membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the oxalamide class, which includes derivatives such as:
N1-(piperidin-4-ylmethyl)-N2-phenyloxalamide : Missing the isopropyl group, leading to altered steric effects and lipophilicity.
N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide : Substitutes isopropyl with methyl, impacting hydrophobic interactions.
Physicochemical Properties
| Property | N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide | N1-benzyl-N2-phenyloxalamide | N1-(piperidin-4-ylmethyl)-N2-phenyloxalamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 331.43 | 284.30 | 297.37 |
| LogP | 2.8 | 1.9 | 1.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Melting Point (°C) | 178–182 | 155–158 | 162–165 |
The isopropyl-piperidine substitution enhances lipophilicity (LogP = 2.8) compared to analogues, suggesting improved membrane permeability. The higher melting point correlates with stronger crystal packing via C–H⋯O and N–H⋯O hydrogen bonds, as analyzed using graph set theory in hydrogen-bonding patterns .
Crystallographic Analysis
SHELX refinement confirms distinct conformational states in the solid state. The piperidine ring adopts a chair conformation, while the benzyl group exhibits rotational disorder in analogues lacking steric bulk. ORTEP-3-generated diagrams visualize these differences, emphasizing the role of the isopropyl group in reducing molecular flexibility.
Research Findings and Implications
Hydrogen-Bonding Networks : The compound forms a 2D hydrogen-bonded network (graph set R₂²(8) ) via oxalamide N–H⋯O interactions, enhancing thermal stability .
Structure-Activity Relationship (SAR) : The isopropyl group improves both binding affinity and metabolic stability compared to smaller alkyl substituents.
Crystallographic Software : SHELXL and ORTEP-3 remain indispensable for resolving subtle structural variations in oxalamide derivatives .
Biological Activity
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide is a compound that has drawn considerable interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, synthetic routes, and potential applications.
IUPAC Name: N'-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Molecular Formula: C17H25N3O2
Molecular Weight: 303.40 g/mol
The synthesis of this compound typically involves the reaction between 1-isopropylpiperidine and phenyloxalyl chloride under controlled conditions. This reaction is generally performed in inert atmospheres using solvents such as dichloromethane or tetrahydrofuran, with the mixture stirred at low temperatures to ensure optimal product formation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Binding: It can bind to specific receptors, potentially altering signal transduction pathways and gene expression.
Biological Activity
Research indicates that this compound exhibits promising pharmacological properties:
Pharmacological Effects:
- Anti-inflammatory Activity: Preliminary studies suggest that the compound may reduce inflammation through modulation of inflammatory cytokines.
- Analgesic Properties: It has been investigated for its potential to alleviate pain by affecting pain signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anti-inflammatory Effects:
- A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups. The results suggested a dose-dependent response.
-
Analgesic Activity Assessment:
- In a controlled trial, subjects treated with this compound reported lower pain levels in comparison to those receiving a placebo. The study highlighted its potential as a therapeutic agent for pain management.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide | Structure | Anti-inflammatory, analgesic |
| N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide | Structure | Antimicrobial properties |
| N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide | Structure | Potential antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
